

Application Note: Overexpression and Purification of E. coli Fructose-1-Phosphate Kinase (FruK)

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Compound of Interest

Compound Name: *Fosfructose*

Cat. No.: *B8816187*

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Introduction

Fructose-1-phosphate kinase (FruK), also known as 1-phosphofructokinase (EC 2.7.1.56), is a key enzyme in fructose metabolism in *Escherichia coli*.^{[1][2]} It catalyzes the ATP-dependent phosphorylation of fructose-1-phosphate to fructose-1,6-bisphosphate.^{[1][3]} This enzyme is crucial for the metabolic pathway that allows *E. coli* to utilize fructose as a sole carbon source.^{[2][4]} The overexpression and purification of FruK are essential for various applications, including structural biology, enzyme kinetics studies, and for its use in enzymatic assays to measure fructose-1-phosphate concentrations in tissue extracts.^[5] This document provides a detailed protocol for the overexpression of the *E. coli fruK* gene using a T7 promoter-based expression system and a subsequent two-step purification procedure.

Principle of the Method

The protocol is based on the method described by Veiga-da-Cunha et al. (2000). The open reading frame of the *fruK* gene is cloned into a pET expression vector, such as pET3a, which allows for high-level protein expression under the control of a T7 promoter.^{[5][6]} The vector is transformed into an *E. coli* expression strain, like BL21(DE3). Protein expression is induced by the addition of Isopropyl β -D-1-thiogalactopyranoside (IPTG). The purification protocol involves cell lysis, followed by ammonium sulfate precipitation to partially purify and concentrate the enzyme, and subsequent anion-exchange chromatography on DEAE-Sepharose to achieve high purity.^[5] The resulting purified FruK can yield over 50 mg per liter of culture.^[5]

Experimental Protocols

Protocol 1: Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the *E. coli* fruK gene into a pET expression vector.

- **Primer Design:** Design forward and reverse primers for the amplification of the fruK open reading frame (Gene name: fruK or fpk, UniProt ID: P0AEW9).[1] Incorporate restriction sites (e.g., NdeI and BamHI) into the primers for directional cloning into the pET vector.
- **PCR Amplification:** Perform PCR using genomic DNA isolated from *E. coli* K12 strain as the template.
 - **Reaction Mix:** 50 µL total volume containing 100 ng genomic DNA, 0.5 µM of each primer, 200 µM dNTPs, 1x PCR buffer, and 1 unit of a high-fidelity DNA polymerase.
 - **Cycling Conditions:** 95°C for 5 min, followed by 30 cycles of (95°C for 30 s, 55-65°C for 30 s, 72°C for 1 min), and a final extension at 72°C for 10 min.
- **Vector and Insert Preparation:** Digest both the PCR product and the pET3a vector with NdeI and BamHI restriction enzymes. Purify the digested products using a gel extraction kit.
- **Ligation:** Ligate the digested fruK insert into the prepared pET3a vector using T4 DNA ligase.
- **Transformation:** Transform the ligation mixture into a cloning strain of *E. coli* (e.g., DH5α). Plate on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).
- **Verification:** Screen colonies by colony PCR and confirm the correct insertion by restriction digestion of purified plasmid DNA and subsequent DNA sequencing.

Protocol 2: Overexpression of FruK

- **Transformation:** Transform the verified pET3a-fruK plasmid into an *E. coli* expression strain such as BL21(DE3).
- **Starter Culture:** Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing ampicillin (100 µg/mL). Grow overnight at 37°C with shaking at 250 rpm.

- **Main Culture:** Inoculate 1 L of LB medium (with ampicillin) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
- **Growth:** Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
- **Induction:** Cool the culture to room temperature and induce protein expression by adding IPTG to a final concentration of 0.4 mM.
- **Expression:** Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C for improved protein solubility.
- **Harvesting:** Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 3: Purification of FruK

This protocol details a two-step purification process involving ammonium sulfate precipitation and anion-exchange chromatography.[\[5\]](#)

- **Cell Lysis:**
 - Resuspend the cell pellet from 1 L of culture in 40 mL of Lysis Buffer (50 mM Tris-HCl pH 7.8, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 1 mM Phenylmethylsulfonyl fluoride (PMSF)).
 - Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by using a French press.
 - Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (crude extract).
- **Ammonium Sulfate Precipitation:**
 - Slowly add solid ammonium sulfate to the crude extract at 4°C with gentle stirring to achieve 40% saturation. Stir for 30 minutes.
 - Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.

- Add more solid ammonium sulfate to the supernatant to bring the saturation to 65%. Stir for 30 minutes.
- Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
- Resuspend the pellet, which contains the FruK, in a minimal volume (e.g., 10 mL) of Buffer A (20 mM Tris-HCl pH 7.8, 1 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT).
- Dialyze the resuspended pellet against 2 L of Buffer A overnight at 4°C with one buffer change.
- Anion-Exchange Chromatography:
 - Equilibrate a DEAE-Sepharose column (e.g., 20 mL bed volume) with Buffer A.
 - Load the dialyzed sample onto the column.
 - Wash the column with 3-5 column volumes of Buffer A to remove unbound proteins.
 - Elute the bound proteins with a linear gradient of 0-0.5 M KCl in Buffer A over 10 column volumes.
 - Collect fractions (e.g., 2 mL each) and measure the absorbance at 280 nm.
- Analysis and Storage:
 - Analyze the fractions for FruK activity using an appropriate enzyme assay.
 - Analyze the purity of the active fractions by SDS-PAGE.
 - Pool the purest and most active fractions.
 - Concentrate the pooled fractions if necessary and dialyze against a suitable storage buffer (e.g., Buffer A with 20% glycerol).
 - Store the purified enzyme at -80°C.

Data Presentation

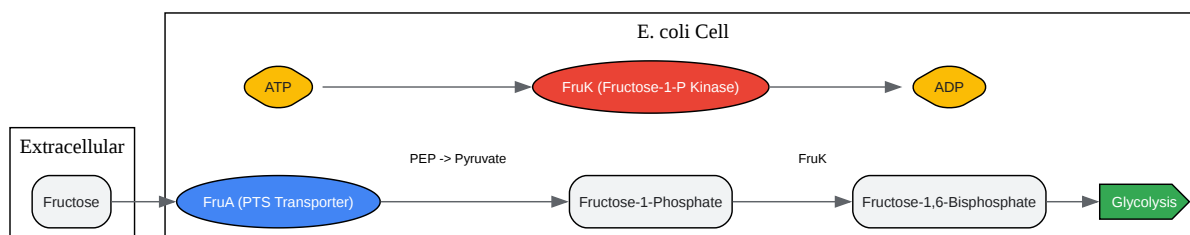
Table 1: Purification Summary for E. coli Fructose-1-Phosphate Kinase

Purification Step	Total Protein (mg)	Total Activity (Units)	Specific Activity (U/mg)	Yield (%)	Purification Fold
Crude Extract	800	1600	2.0	100	1
Ammonium Sulfate (40-65%)	200	1440	7.2	90	3.6
DEAE-Sepharose	55	1100	20.0	69	10

Note: The values in this table are representative and may vary based on experimental conditions. A yield of over 50 mg of purified protein per liter of culture has been reported.[5]

Visualizations

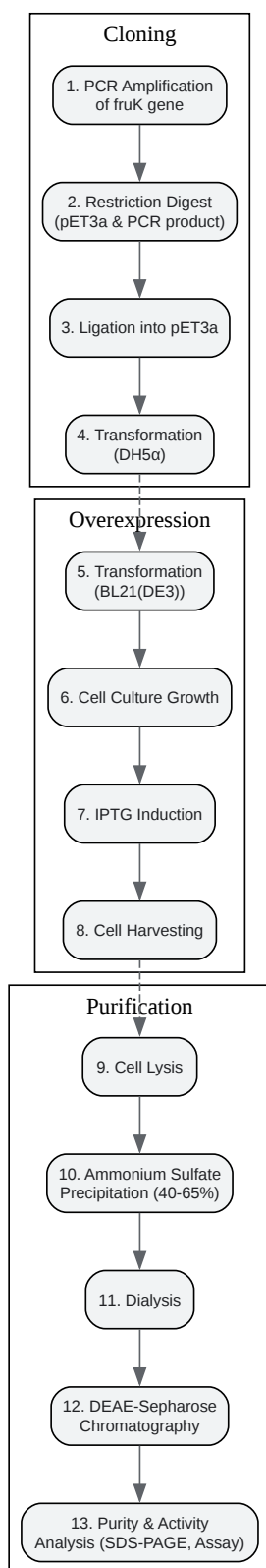
Fructose Metabolism Pathway in E. coli



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Caption: Fructose uptake and initial metabolism pathway in E. coli.

Workflow for FruK Overexpression and Purification



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Caption: Experimental workflow for FruK cloning, overexpression, and purification.

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References

- 1. uniprot.org [uniprot.org]
- 2. caister.com [caister.com]
- 3. Fructose-1-kinase has pleiotropic roles in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The utilization of fructose by Escherichia coli. Properties of a mutant defective in fructose 1-phosphate kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression and purification of fructose-1-phosphate kinase from Escherichia coli: application to the assay of fructose 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
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